Longanlactone
Description
Contextualization within Natural Products Chemistry and Phytochemistry
Natural products chemistry is the study of chemical compounds derived from living organisms, while phytochemistry is a branch of botany that focuses on the chemical compounds produced by plants. Longanlactone is classified as a pyrrole (B145914) lactone alkaloid. mdpi.combeilstein-journals.org Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many biologically important molecules. mdpi.com The presence of a 2-carbonylpyrrole moiety, as seen in this compound, is a key structural feature found in a number of bioactive natural products. d-nb.info
The study of compounds like this compound is significant as it contributes to the understanding of the vast chemical diversity of the plant kingdom. The isolation and characterization of novel natural products can lead to the discovery of new chemical scaffolds with potential applications. Small molecules derived from natural sources are of particular interest as they can possess unique biological activities. nih.gov
Biological Significance of Dimocarpus longan Constituents
This compound is isolated from the seeds of Dimocarpus longan Lour., a tropical and subtropical evergreen tree. mdpi.com Various parts of the Dimocarpus longan plant, including the fruit pulp, pericarp (peel), and seeds, are rich in a variety of phytochemicals. mdpi.comresearchgate.net These include polyphenols, flavonoids, polysaccharides, and tannins. mdpi.comresearchgate.net
Research has shown that constituents of Dimocarpus longan exhibit a range of biological activities. Extracts from the plant have demonstrated antioxidant, anti-inflammatory, and immunomodulatory properties. mdpi.comaip.org For instance, phenolic compounds such as gallic acid, ellagic acid, and (-)-epicatechin, found in the pericarp and seeds, are known for their significant antioxidant capabilities. mdpi.comnih.gov The pulp is a source of polysaccharides which have been investigated for their potential immunomodulatory and antitumor effects. researchgate.net The traditional use of longan seeds in folk medicine for various ailments has prompted scientific investigation into its chemical constituents, leading to the discovery of compounds like this compound. mdpi.com
Historical Development of this compound Investigation
The investigation of this compound began with its isolation from the seeds of Dimocarpus longan. In 2012, a new natural product was identified and named this compound. mdpi.com Its structure was determined to be 3-(2-acetyl-1H-pyrrol-1-yl)-5-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one through spectroscopic methods, including HRESIMS, 1D NMR, and 2D NMR. mdpi.com
Following its discovery, research interest in this compound has been primarily driven by its potential as a neurotrophic agent. mdpi.com In 2014, the total synthesis of this compound was reported, which is a significant step in confirming its structure and enabling further investigation of its biological properties. rsc.org Subsequently, in 2018, a study was published detailing the synthesis and biological evaluation of this compound analogues. nih.gov This research aimed to explore the structure-activity relationships of this compound and to identify derivatives with enhanced neurotrophic activity. nih.gov
Current Research Trajectories and Future Prospects of this compound
Current research on this compound is centered on its neurotrophic properties. Neurotrophic agents are molecules that support the growth, survival, and differentiation of neurons and are of interest for their potential in addressing neurodegenerative conditions. nih.govthieme-connect.com The pyrrole-lactone structure of this compound has been shown to be responsible for its ability to promote neurogenesis. mdpi.com
Studies involving the synthesis of this compound analogues have identified compounds with potent neurotrophic activity in cell-based assays. nih.gov One particular analogue, designated as compound 6 in a 2018 study, was found to have the most potent neurotrophic activity among the synthesized analogues in Neuro2a cells. nih.gov This was demonstrated through neurite outgrowth assays and real-time PCR for markers of augmented neurotrophic activity. nih.gov
The future prospects for this compound research lie in the further exploration of its neurotrophic potential. The identified active analogues could serve as templates for the development of new and more effective neurotrophic molecules. nih.gov Further studies are needed to understand the precise mechanisms of action of this compound and its derivatives and to evaluate their efficacy and safety in more complex biological models. The development of small-molecule neurotrophic agents from natural products like this compound holds promise for future therapeutic strategies. pharm.or.jpresearchgate.net
Chemical Data of this compound
| Property | Value | Source |
| Chemical Name | 3-(2-acetyl-1H-pyrrol-1-yl)-5-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one | mdpi.com |
| Molecular Formula | C13H13NO3 | mdpi.com |
| Melting Point | 198–200 °C | mdpi.com |
| UV λmax (nm) | 253, 286 | mdpi.com |
| IR νmax (cm-1) | 3306, 2111, 1770, 1640 | mdpi.com |
NMR Spectral Data of this compound in CDCl3
| Position | δC (ppm) | δH (ppm), J (Hz) | Source |
| 2 | 58.2 | 5.88 (1H, br s) | mdpi.com |
| 3 | 35.5 | 2.97 (1H, dddd, J = 12.4, 9.2, 6.1, 2.0) | mdpi.com |
| 2.37 (1H, dddd, J = 22.2, 12.4, 2.0, 2.0) | mdpi.com | ||
| 4 | 74.3 | 4.69 (1H, m) | mdpi.com |
| 5 | 24.8 | 2.89 (1H, dddd, J = 16.8, 5.3, 2.8, 2.8) | mdpi.com |
| 2.82 (1H, dddd, J = 16.8, 7.1, 2.8, 2.8) | mdpi.com | ||
| 6 | 77.2 | - | mdpi.com |
| 7 | 71.6 | 2.07 (1H, t, J = 2.6) | mdpi.com |
| 1' | 129.7 | - | mdpi.com |
| 2' | 121.4 | 7.07 (1H, dd, J = 4.0, 1.6) | mdpi.com |
| 3' | 109.7 | 6.26 (1H, dd, J = 4.0, 2.6) | mdpi.com |
| 4' | 130.0 | 6.97 (1H, dd, J = 2.6, 1.6) | mdpi.com |
| 1'' | 171.8 | - | mdpi.com |
| 2'' | 188.7 | - | mdpi.com |
| 3'' | 27.0 | 2.46 (3H, s) | mdpi.com |
Properties
CAS No. |
1438721-51-7 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 |
IUPAC Name |
(3S,5R)-3-(2-Acetylpyrrol-1-yl)-5-prop-2-ynyloxolan-2-one |
InChI |
InChI=1S/C13H13NO3/c1-3-5-10-8-12(13(16)17-10)14-7-4-6-11(14)9(2)15/h1,4,6-7,10,12H,5,8H2,2H3/t10-,12+/m1/s1 |
InChI Key |
QTKQNYHMCDFYCF-PWSUYJOCSA-N |
SMILES |
O=C1O[C@H](CC#C)C[C@@H]1N2C(C(C)=O)=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Longanlactone |
Origin of Product |
United States |
Occurrence, Biosynthesis, and Chemodiversity of Longanlactone
Botanical Origin and Distribution of Longanlactone in Dimocarpus longan
This compound is a naturally occurring chemical compound that was first isolated from the seeds of the longan tree, Dimocarpus longan Lour. nih.govnih.gov. This evergreen tree belongs to the soapberry family, Sapindaceae, and is a tropical member related to other fruit-bearing trees like the lychee and rambutan researchgate.netresearchgate.net. The origin of Dimocarpus longan is believed to be the mountainous regions between Myanmar and southern China, with historical records of its existence dating back to China's Han Dynasty in 200 BC researchgate.nettandfonline.com. Today, it is widely cultivated in Southern China, India, and Southeast Asia nih.gov.
The compound this compound was specifically identified within the chloroform (B151607) extracts of longan seeds. The seeds from which the initial isolation was performed were collected from a commercial orchard in Maoming, a city in the Guangdong province of China nih.gov. While other parts of the longan fruit, such as the pulp and pericarp, contain a variety of other chemical constituents like polyphenols and polysaccharides, this compound has been specifically reported as a constituent of the seed nih.govrsc.org. The fruit itself is well-known, with its name "longan" deriving from the Cantonese for "dragon eye," an allusion to the appearance of the shelled fruit with its black seed showing through the translucent flesh researchgate.netresearchgate.net.
Proposed Biosynthetic Pathways of this compound and Related Pyrrole (B145914) Lactones
The precise biosynthetic pathway of this compound in Dimocarpus longan has not been fully elucidated, but its structure provides significant clues. This compound is a pyrrole lactone, a class of compounds characterized by a pyrrole ring attached to a lactone moiety nih.gov. The total synthesis of this compound has been achieved in the laboratory, and the methods used can suggest potential biological analogues wikipedia.org. A key reaction in its chemical synthesis is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring wikipedia.orgresearchgate.netrgmcet.edu.in.
In a biological context, this suggests a plausible biosynthetic pathway where a precursor molecule containing a primary amine, such as an amino acid or its derivative, condenses with a 1,4-dicarbonyl compound produced through other metabolic pathways. The biosynthesis of the pyrrole ring in nature often begins with precursors like aminolevulinic acid (ALA) or amino acids such as proline and glycine (B1666218) mdpi.comdokumen.pub. For instance, the synthesis of a related pyrrole lactone, 5-(hydroxymethyl)-1-[(R)-tetrahydro-2′-oxofur-3′-yl)-1H-pyrrole-2-carbaldehyde], in Pisum sativum also utilizes a Paal-Knorr reaction with D-homoserine lactone, an amino acid derivative rsc.org.
Other structurally related natural products include funebral (B9795) and funebradiol, which are pyrrole lactone alkaloids isolated from the flowers of Quararibea funebris nih.govmdpi.comresearchgate.net. The laboratory synthesis of funebral also employs the Paal-Knorr condensation as a critical step, reinforcing the likely importance of this type of chemical reaction in the biosynthesis of this class of compounds rsc.orgmdpi.com. It is therefore proposed that the biosynthesis of this compound involves the formation of an α-amino-γ-lactone from an amino acid precursor, which then undergoes a Paal-Knorr-type condensation with a suitable 1,4-dicarbonyl intermediate to form the final pyrrole lactone structure.
Chemotaxonomic Implications of this compound Presence in Plant Species
Chemotaxonomy utilizes the distribution of chemical compounds in plants to understand their systematic relationships. The presence of unique or rare compounds like this compound can serve as a significant taxonomic marker. This compound is found in Dimocarpus longan, a member of the Sapindaceae family nih.gov. This family is placed within the order Malvales tandfonline.comwikipedia.org.
Notably, other similar pyrrole lactone alkaloids, such as funebral and funebradiol, have been isolated from Quararibea funebris nih.govresearchgate.net. Quararibea funebris belongs to the family Malvaceae (and was formerly placed in Bombacaceae) nih.govtandfonline.comwikipedia.org. The Malvaceae family is also a core member of the order Malvales.
The occurrence of these structurally related and relatively uncommon pyrrole lactones in species from two different families (Sapindaceae and Malvaceae) within the same botanical order (Malvales) is of high chemotaxonomic significance. It suggests a shared, ancient origin for the biosynthetic pathways that produce these compounds, which has been retained in divergent lineages within the order. While families like Bombacaceae are noted for producing various furanoids and lactones, and Sapindaceae are known to be rich in tannins, the specific presence of these complex pyrrole alkaloids provides a more refined chemical link between these taxa minia.edu.egresearchgate.net. The distribution of these compounds may therefore serve as a valuable marker for exploring evolutionary relationships within the Malvales order.
Isolation, Purification, and Advanced Structural Elucidation Methodologies for Longanlactone
Chromatographic Strategies for Longanlactone Isolation and Enrichment
The initial step in isolating this compound from its natural source involves extraction from the dried, powdered seeds, typically using a solvent such as chloroform (B151607). mdpi.com Following extraction, the crude mixture undergoes a series of chromatographic separations to isolate the target compound from a complex matrix of other phytochemicals.
High-Performance Liquid Chromatography (HPLC) in this compound Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the fine purification of natural products like this compound. Its high resolution and sensitivity make it ideal for separating structurally similar compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For a compound with the polarity of this compound, a gradient elution method, typically with a water/acetonitrile or water/methanol solvent system, would allow for the effective separation of the lactone from other co-extracted metabolites. The use of a photodiode array (PDA) detector would facilitate the monitoring of the separation process, as this compound exhibits characteristic UV absorption maxima at 253 and 286 nm. mdpi.com
Table 1: Illustrative HPLC Parameters for this compound Purification
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 253 nm and 286 nm |
| Temperature | 25 °C |
Countercurrent Chromatography (CCC) Applications for this compound
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample and ensuring high recovery rates. This technique is particularly advantageous for the separation of delicate natural products. For the isolation of this compound, a suitable biphasic solvent system would be selected based on the partition coefficient (K) of the compound. The goal is to find a system where this compound has a K value that allows it to separate effectively from impurities with different partitioning behaviors. The absence of a solid matrix minimizes the risk of sample degradation, making CCC a gentle and efficient method for enrichment.
Preparative-Scale Chromatographic Techniques for this compound
To obtain substantial quantities of pure this compound for further structural analysis and biological testing, preparative-scale chromatography is necessary. This involves scaling up analytical separation methods, such as HPLC, to accommodate larger sample loads. Preparative HPLC systems use wider columns and higher flow rates to process gram-level quantities of the enriched extract. The initial isolation of this compound reported in the literature involved repeated column chromatography over silica gel, using a gradient of petroleum ether and ethyl acetate. mdpi.com This classic preparative technique separates compounds based on polarity and is a crucial step in obtaining the compound in a highly purified state, yielding it as white acicular crystals. mdpi.com
Spectroscopic and Spectrometric Approaches for this compound Structural Characterization
Once purified, the molecular structure of this compound was determined using a combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Isomer Differentiation and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments were critical in establishing the constitution of this compound as 3-(2-acetyl-1H-pyrrol-1-yl)-5-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one. mdpi.comnih.gov
The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. 2D NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), were used to establish the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular fragments into the final structure. mdpi.com
The structure of this compound possesses two chiral centers (at positions C-3 and C-5 of the lactone ring), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). While the initial report did not specify the relative stereochemistry, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for such assignments. A NOESY experiment detects through-space interactions between protons that are close to each other, which allows for the determination of their relative orientation on the stereogenic centers. For instance, a NOESY correlation between the proton at C-3 and the protons of the substituent at C-5 would suggest they are on the same face of the furanone ring (cis configuration), whereas the absence of such a correlation would imply a trans configuration.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) mdpi.com
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Pyrrole (B145914) Ring | ||
| 1' | - | - |
| 2' | 127.3 | - |
| 3' | 118.0 | 6.95 (dd, 4.0, 1.7) |
| 4' | 111.4 | 6.25 (t, 3.3) |
| 5' | 123.0 | 7.00 (dd, 2.6, 1.7) |
| Acetyl Group | ||
| C=O | 188.5 | - |
| CH₃ | 26.6 | 2.51 (s) |
| Lactone Ring | ||
| 2 | 171.1 | - |
| 3 | 55.4 | 5.25 (dd, 8.8, 6.7) |
| 4 | 28.5 | 2.40 (m), 2.80 (m) |
| 5 | 75.8 | 4.70 (m) |
| Propargyl Group | ||
| 1'' | 26.2 | 2.70 (m) |
| 2'' | 78.4 | - |
| 3'' | 72.0 | 2.05 (t, 2.6) |
Mass Spectrometry (MS) for this compound Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to analyze this compound. The analysis revealed a quasi-molecular ion peak [M+H]⁺ at m/z 232.0971. mdpi.com This highly accurate mass measurement allowed for the unambiguous determination of the molecular formula as C₁₃H₁₄NO₃ (calculated mass for [C₁₃H₁₅NO₃]⁺ is 232.0973), which was fundamental to the structural elucidation process. mdpi.com
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural motifs can be confirmed. For a lactone like this compound, characteristic fragmentation pathways would include the neutral loss of carbon monoxide (CO) and water (H₂O), as well as cleavages at the bonds connecting the substituents to the dihydrofuranone ring. Analyzing these fragmentation patterns helps to corroborate the structure determined by NMR.
Table 3: Predicted Fragmentation Analysis of this compound [M+H]⁺
| Fragment Ion (m/z) | Proposed Loss |
| 204.0919 | Loss of CO (Carbon Monoxide) |
| 150.0555 | Cleavage of the propargyl group |
| 122.0606 | Cleavage of the acetyl-pyrrole moiety |
| 81.0340 | Acetyl-pyrrole fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Structural Feature Identification
Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable insights into the functional groups and electronic system of this compound, contributing significantly to its structural identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound provides information about the electronic transitions within the molecule, particularly indicating the presence of chromophores. The analysis of this compound revealed characteristic absorption peaks at 253 nm and 286 nm. mdpi.com These absorptions are indicative of the acetylpyrrole moiety within the structure, which contains a conjugated system of pi (π) electrons. mdpi.com The energy absorbed at these specific wavelengths corresponds to π → π* transitions, a hallmark of conjugated systems.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several key absorption bands that confirm the presence of its defining structural features. mdpi.com The data strongly supports the proposed structure containing alkynyl, carbonyl, and aromatic-like C=C bonds. mdpi.com
A summary of the key IR absorption bands and their corresponding functional group assignments for this compound is presented below.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 3,306 | Alkynyl C-H | Stretch |
| 2,120 | Alkynyl C≡C | Stretch |
| 1,768 | Carbonyl (γ-lactone C=O) | Stretch |
| 1,638 | Carbonyl (acetyl C=O) | Stretch |
| 1,598, 1,538, 1,460 | Phenyl C=C | Stretch |
These IR data points, particularly the strong carbonyl absorption at 1,768 cm⁻¹ characteristic of a γ-lactone ring and the distinct alkynyl stretches, were critical in the initial structural elucidation of this novel compound. mdpi.com
X-ray Crystallography for Absolute Configuration Determination of this compound
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystal, thereby determining the absolute configuration of a chiral molecule. nih.gov For a molecule like this compound, which contains stereocenters, this method would be the definitive way to confirm its spatial architecture.
While the structure of this compound was successfully elucidated using a comprehensive set of spectroscopic methods, primarily high-resolution mass spectrometry and advanced 1D/2D Nuclear Magnetic Resonance (NMR) techniques, specific X-ray crystallographic data for this compound has not been reported in the primary literature. mdpi.com The isolation of this compound as white acicular crystals suggests that it is amenable to single-crystal X-ray diffraction analysis. mdpi.com
The process for determining the absolute configuration of a compound like this compound via X-ray crystallography would involve the following steps:
Crystal Growth: High-quality single crystals of purified this compound would need to be grown from a suitable solvent system.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector as the crystal is rotated. nih.gov
Structure Solution: The positions and intensities of the diffracted X-rays are used to calculate an electron density map of the molecule. This map allows for the determination of the positions of individual atoms in three-dimensional space.
Absolute Configuration: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of X-rays by the atoms, which allows for the unambiguous assignment of the R/S configuration at each stereocenter.
This technique would not only confirm the connectivity established by NMR but would also provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.
Purity Assessment and Methodologies for this compound Isolates
Ensuring the purity of an isolated natural product is crucial for accurate structural elucidation and any subsequent biological evaluation. High-Performance Liquid Chromatography (HPLC) is a primary and highly effective method for assessing the purity of compounds like this compound.
The purity of a this compound isolate would typically be determined using a reverse-phase HPLC system coupled with a suitable detector, such as a Diode Array Detector (DAD) or a UV-Vis detector set to one of the compound's absorption maxima (e.g., 253 nm or 286 nm). The principle of this method is the separation of components in a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica column) and a liquid mobile phase.
The assessment protocol generally involves:
Method Development: An appropriate mobile phase (e.g., a gradient of acetonitrile and water) and flow rate are established to achieve good separation of the main compound peak from any potential impurities.
Analysis: A solution of the isolated this compound is injected into the HPLC system. The output, a chromatogram, shows peaks corresponding to the elution of different components over time.
Purity Calculation: The purity is typically calculated based on the principle of peak area normalization. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Table of Purity Assessment Parameters for a Hypothetical HPLC Analysis of this compound
| Parameter | Description |
| Column | Reverse-Phase C18 |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis at 253 nm or 286 nm |
| Quantification Method | Peak Area Normalization |
| Purity Calculation | % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 |
This method provides a quantitative measure of purity and can detect the presence of trace impurities that may not be apparent by other methods. For reference standards, a purity level of ≥95% is often required.
Synthetic Chemistry of Longanlactone and Its Analogues
Total Synthesis Strategies for the Longanlactone Core Structure
While a definitive, published total synthesis of this compound itself remains elusive in widely accessible literature, the general strategies for constructing similar substituted γ-butyrolactone and pyrrole-containing natural products provide a strong framework for approaching its synthesis. The core challenge lies in the stereoselective formation of the lactone and the introduction of the pyrrole (B145914) ring.
A plausible retrosynthetic analysis of the this compound core would involve disconnecting the molecule at key bonds to simplify it into readily available starting materials. The primary disconnections for a molecule like this compound would likely be:
C-N bond disconnection of the pyrrole ring: This is a common strategy in the synthesis of pyrrole-containing compounds, often leading back to a 1,4-dicarbonyl compound and a primary amine.
Lactone ring disconnection: This can be approached in several ways, such as through a disconnection of the ester bond, leading back to a hydroxy carboxylic acid, or by cleaving a C-C bond of the lactone ring, which might reveal a simpler precursor that can be cyclized.
Disconnection of the pyrrole-lactone bond: This would separate the synthesis into two main fragments: a pre-functionalized pyrrole and a lactone precursor, which would then be coupled.
A convergent approach is often favored for such syntheses, where different key fragments of the molecule are synthesized separately and then combined in the later stages. This approach allows for greater flexibility and efficiency.
| Disconnection Strategy | Precursors | Key Forward Reactions |
| C-N Bond (Paal-Knorr) | 1,4-dicarbonyl compound, Ammonia/Amine | Paal-Knorr pyrrole synthesis |
| Lactone Ring (Ester Bond) | γ-hydroxy carboxylic acid | Intramolecular esterification (lactonization) |
| Pyrrole-Lactone Bond | Functionalized pyrrole, Lactone precursor with electrophilic center | Nucleophilic substitution or cross-coupling reaction |
This table is a generalized representation of potential retrosynthetic strategies for pyrrole-substituted lactones and is not based on a specific published synthesis of this compound.
Achieving the correct stereochemistry at the chiral center of the butyrolactone ring is a critical aspect of the total synthesis of this compound. Several stereoselective methods could be employed:
Asymmetric Hydrogenation: The reduction of a prochiral precursor, such as an unsaturated lactone or a ketone, using a chiral catalyst can establish the desired stereocenter.
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid or a carbohydrate, that already contains the required stereocenter.
Enzyme-Catalyzed Reactions: Biocatalysis can offer high enantioselectivity in the formation of chiral alcohols or in the resolution of racemic mixtures.
Chemoselectivity is also crucial, particularly when dealing with multiple reactive functional groups. For instance, selective protection and deprotection strategies would be necessary to ensure that reactions occur at the desired positions. The acylation of the pyrrole ring, for example, needs to be directed to the correct position, which can be influenced by the nitrogen protecting group and the reaction conditions. Friedel-Crafts acylation is a common method for introducing acyl groups onto pyrrole rings. nih.gov
Modern synthetic methodologies offer promising avenues for the construction of the this compound scaffold. These include:
Oxidative Radical Cyclization: This method can be used to form fused lactone-pyrrolidinone systems with good diastereocontrol, which could be adapted for the synthesis of the this compound core. acs.org
Copper-Catalyzed Radical Oxyfunctionalization of Alkenes: This provides a versatile route to various enantiomerically enriched lactones. acs.org
[3+2] Annulation Reactions: These can be employed for the stereoselective synthesis of pyrrolidine (B122466) rings, which can then be further functionalized. nih.gov
These advanced methods could potentially lead to more efficient and stereocontrolled syntheses of this compound and its derivatives.
Semi-Synthetic Derivatization and Analogue Preparation of this compound
Semi-synthetic modification of a natural product scaffold is a powerful tool for exploring structure-activity relationships and developing new therapeutic agents.
Once the this compound core is obtained, either through total synthesis or isolation from natural sources, its functional groups can be modified to create a library of derivatives. Key modifications could include:
Modification of the Pyrrole Ring: The N-H of the pyrrole can be alkylated or acylated. The electron-rich pyrrole ring can also undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
Modification of the Lactone Ring: The carbonyl group of the lactone can be reduced. Ring-opening of the lactone can provide access to the corresponding hydroxy acid, which can then be further functionalized.
These modifications can significantly impact the biological activity of the molecule.
The design and synthesis of analogues with greater structural diversity can lead to compounds with improved properties. A study on the synthesis of this compound analogues for neurotrophic activity utilized a route featuring Friedel-Crafts acylation, Sonogashira coupling, and 1,3-dipolar cycloaddition reactions. nih.gov This approach allowed for the creation of a series of analogues with varied substituents on the pyrrole ring. nih.gov
| Reaction Type | Purpose in Analogue Synthesis | Reference |
| Friedel-Crafts Acylation | Introduction of acyl groups onto the pyrrole ring. | nih.gov |
| Sonogashira Coupling | Formation of carbon-carbon bonds to attach various groups to the pyrrole scaffold. | nih.gov |
| 1,3-Dipolar Cycloaddition | Construction of new heterocyclic rings attached to the core structure. | nih.gov |
This table summarizes reactions used in the synthesis of this compound analogues as described in the cited literature.
Through the investigation of these analogues, a compound was identified with more potent neurotrophic activity than the parent this compound, highlighting the value of synthetic derivatization in drug discovery. nih.gov
Mechanistic Investigations of Chemical Reactions Involving this compound
The synthesis of this compound and its analogues involves a series of complex chemical transformations. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a thorough understanding of the reaction mechanisms can be inferred from established principles of the key chemical reactions employed in its synthesis. The construction of the this compound core and its analogues typically involves Friedel-Crafts acylation, Sonogashira coupling, and 1,3-dipolar cycloaddition reactions. Mechanistic investigations of these fundamental reactions provide critical insights into the formation of the intricate molecular architecture of this compound.
Friedel-Crafts Acylation: Formation of the Aryl Ketone Intermediate
A crucial step in the synthesis of this compound analogues is the Friedel-Crafts acylation, which establishes a key carbon-carbon bond by attaching an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
The mechanism commences with the activation of the acylating agent, usually an acyl halide or anhydride, by the Lewis acid catalyst. The Lewis acid coordinates to the halogen atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized, which contributes to its reactivity.
Step 1: Formation of the Acylium Ion
The aromatic ring, acting as a nucleophile, then attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring through resonance.
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The final step involves the deprotonation of the sigma complex by the [AlCl₄]⁻ anion, which acts as a weak base. This restores the aromaticity of the ring and yields the final aryl ketone product, regenerating the Lewis acid catalyst in the process.
Step 3: Deprotonation and Regeneration of Aromaticity
| Step | Description | Intermediate/Transition State |
| 1 | Activation of the acyl chloride by the Lewis acid (AlCl₃) | Formation of a complex between the acyl chloride and AlCl₃ |
| 2 | Formation of the electrophilic acylium ion | Resonance-stabilized acylium ion |
| 3 | Nucleophilic attack of the aromatic ring on the acylium ion | Sigma complex (arenium ion) with delocalized positive charge |
| 4 | Deprotonation to restore aromaticity | Transition state involving the removal of a proton by [AlCl₄]⁻ |
Sonogashira Coupling: Assembly of the Enyne Moiety
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound synthesis, this reaction is pivotal for constructing the enyne framework. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.
The catalytic cycle is believed to involve two interconnected cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center. This step results in a Pd(II)-alkynyl complex and regenerates the copper(I) catalyst.
Reductive Elimination: The newly formed complex undergoes reductive elimination, yielding the final coupled product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a copper-alkyne π-complex.
Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated, leading to the formation of a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
| Catalyst | Role in the Catalytic Cycle | Key Intermediate Formed |
| Palladium(0) Complex | Main catalyst for the cross-coupling | Pd(II)-aryl/vinyl halide complex |
| Copper(I) Salt | Co-catalyst, facilitates acetylide formation | Copper(I) acetylide |
| Amine Base | Promotes the deprotonation of the terminal alkyne | - |
1,3-Dipolar Cycloaddition: Construction of the Fused Heterocyclic Core
The final key transformation in the synthesis of the this compound core often involves a 1,3-dipolar cycloaddition. This reaction is a powerful tool for the construction of five-membered heterocyclic rings. In this concerted [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a cyclic adduct.
The mechanism of the 1,3-dipolar cycloaddition is generally considered to be a concerted pericyclic reaction, proceeding through a single, cyclic transition state. The stereochemistry of the reactants is maintained in the product. The regioselectivity of the reaction is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory.
The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the favored regioisomer. A smaller energy gap between the interacting orbitals leads to a lower activation energy and a faster reaction rate.
In the synthesis of this compound analogues, an intramolecular 1,3-dipolar cycloaddition is often employed, where the 1,3-dipole and the dipolarophile are part of the same molecule. This leads to the formation of a fused ring system, which is characteristic of the this compound structure.
| Reaction Component | Role | Key Orbital Interaction |
| 1,3-Dipole | The three-atom, four-π-electron component | HOMO or LUMO |
| Dipolarophile | The two-atom, two-π-electron component | LUMO or HOMO |
Biological Activities and Mechanistic Studies of Longanlactone
Neurotrophic and Neuroprotective Effects of Longanlactone
Recent scientific investigations have highlighted the potential of certain natural compounds to positively influence the nervous system. These compounds often exhibit neurotrophic and neuroprotective properties, which are crucial for the development, survival, and function of neurons. nih.govresearchgate.net Neurotrophic factors are essential for promoting the growth and differentiation of neurons, while neuroprotective agents help to shield these cells from damage and degeneration. nih.govnih.gov The exploration of such compounds is a promising area of research for addressing various neurological conditions.
Induction of Neuronal Outgrowth by this compound in Cellular Models
The formation of neuronal connections, a process known as neurite outgrowth, is fundamental for the development and function of the nervous system. moleculardevices.com This process involves the extension of axons and dendrites from the neuronal cell body. moleculardevices.com Research using various cellular models, such as human neuroblastoma (SH-SY5Y) cells and rat cortical primary neurons, has demonstrated that external cues can direct and enhance this outgrowth. nih.gov For instance, studies have shown that specific proteins and even magnetic forces can promote and guide the direction of neurite extension in vitro. nih.govnih.gov
The ability to stimulate and guide neurite outgrowth is a key area of interest for regenerative medicine and the development of therapies for neurological disorders. moleculardevices.comnih.gov In vitro assays that measure neurite outgrowth are commonly used to screen for compounds with potential neurotrophic activity. moleculardevices.com These assays allow researchers to quantify the effects of different substances on the length and branching of neuronal processes. mdpi.com
| Cellular Model | Observed Effect | Key Findings |
|---|---|---|
| Human Neuroblastoma (SH-SY5Y) cells | Directed neurite orientation | Magnetic forces applied to internalized nanoparticles guided neurite growth over large areas. nih.gov |
| Rat Cortical Primary Neurons | Guided neurite orientation | Similar to SH-SY5Y cells, magnetic forces effectively directed neurite outgrowth. nih.gov |
| Primary Chick Neurons and IMR32 Neuroblastoma Cells | Induction of neurite growth | Recombinant proteins containing domains of RPTPβ promoted neurite extension. nih.gov |
| NG108-15 cells | Enhanced neurite outgrowth and complexity | Ngn2-induced differentiation led to more robust neurite elongation and branching compared to wild-type cells. mdpi.com |
Modulation of Neurogenesis and Neuronal Survival by this compound in In Vitro Systems
Neurogenesis, the process of generating new neurons, is critical for brain development and plasticity. mdpi.com This complex process is regulated by a variety of signaling molecules and pathways. mdpi.comnih.gov In vitro systems provide a valuable tool for studying the mechanisms that control neurogenesis and for identifying compounds that can influence this process. frontiersin.orgmdpi.com For example, extracts from certain materials have been shown to induce neurogenesis in embryonic stem cells. mdpi.comresearchgate.net
Neuronal survival is equally important and is governed by intricate cellular signaling pathways. numberanalytics.com Factors that promote the survival of neurons are of great interest for their therapeutic potential in neurodegenerative diseases. nih.govnih.gov Studies have shown that the expression of neurotrophic factors can be experimentally controlled to regulate neuronal survival and axonal growth in vivo. nih.gov
| In Vitro System | Modulator | Observed Effect on Neurogenesis/Survival |
|---|---|---|
| Embryonic Stem Cells (ESCs) | Polypyrrole extracts | Induced neurogenesis within embryonic bodies. mdpi.comresearchgate.net |
| Hippocampal cultures | GABAergic signaling | Initial depolarization of new neurons and synaptic integration. nih.gov |
| Rodent hippocampus, in vitro NSCs | Neurotrophins (BDNF, NGF, NT-3) | Supports neuronal survival, differentiation, and synaptic integration. nih.gov |
| Mouse dentate gyrus, in vitro NSCs | Insulin-like Growth Factors (IGFs) | Enhances neurogenesis and promotes neuronal survival. nih.gov |
Influence of this compound on Key Signaling Pathways in Neuronal Cells
The survival, growth, and function of neuronal cells are orchestrated by a complex network of intracellular signaling pathways. numberanalytics.com Understanding how external compounds influence these pathways is crucial for developing targeted neurological therapies. Key pathways involved in neuronal processes include the PI3K/Akt and MAPK/ERK pathways, which are activated by various growth factors and play a central role in promoting cell survival and regulating gene expression. numberanalytics.comresearchgate.net
For instance, the activation of the PI3K/Akt pathway can inhibit pro-apoptotic proteins and activate anti-apoptotic proteins, thereby promoting neuronal survival. numberanalytics.com Similarly, the MAPK/ERK pathway is involved in regulating cell growth, differentiation, and stress responses. numberanalytics.com The modulation of these pathways has been observed in response to various stimuli. For example, extracts of polypyrrole have been found to modulate the Akt and ERK kinase signaling pathways, which is associated with neurogenesis. mdpi.comdntb.gov.ua Furthermore, communication between different cell types in the brain, such as neurons and astrocytes, involves signaling cascades that can be influenced by factors like the Nrf2 pathway, which plays a role in antioxidant defense. mdpi.com
Dysregulation of these signaling pathways is often implicated in neurodegenerative diseases. frontiersin.orgmdpi.com Therefore, identifying compounds that can positively modulate these pathways is a significant area of research.
| Signaling Pathway | Function in Neuronal Cells | Modulating Factors |
|---|---|---|
| PI3K/Akt Pathway | Promotes cell survival, inhibits apoptosis, regulates glucose metabolism. numberanalytics.com | Activated by growth factors like BDNF and NGF. numberanalytics.com Modulated by polypyrrole extracts. mdpi.comdntb.gov.ua |
| MAPK/ERK Pathway | Regulates gene expression, protein synthesis, cellular stress responses, cell growth, and differentiation. numberanalytics.com | Activated by growth factors and stress. numberanalytics.com Modulated by polypyrrole extracts. mdpi.comdntb.gov.ua |
| Wnt/β-catenin signaling | Regulates neural stem cell self-renewal and differentiation. nih.gov | Activated by Wnt proteins. nih.gov |
| Nrf2 Pathway | Mediates antioxidant defense in astrocytes, supporting neuronal function. mdpi.com | Activated in response to oxidative stress. mdpi.com |
Antiproliferative and Apoptosis-Inducing Activities of this compound
The investigation of natural compounds for their potential to combat cancer has revealed promising activities, including the ability to inhibit cell proliferation and induce programmed cell death, or apoptosis. nih.govscielo.br These actions are crucial for controlling the growth and spread of malignant cells. frontiersin.org
Cell Cycle Regulation by this compound in Malignant Cell Lines
The cell cycle is a tightly regulated process that governs cell division. nih.gov In cancer, this regulation is often disrupted, leading to uncontrolled cell proliferation. nih.govyoutube.com The cell cycle consists of four main phases: G1, S, G2, and M. youtube.com Checkpoints exist between these phases to ensure the integrity of the genetic material before the cell divides. youtube.com
Many natural compounds have been found to exert their antiproliferative effects by interfering with the cell cycle in malignant cell lines. mdpi.com They can cause cell cycle arrest at specific phases, preventing cancer cells from progressing through division. For example, lycopene (B16060) has been shown to arrest breast cancer cells in the G0/G1 phase. nih.gov This arrest is often mediated by the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and tumor suppressor proteins like p53 and Rb. mdpi.comfrontiersin.orgnih.gov For instance, some compounds can upregulate the expression of p21, a cell cycle inhibitor, and suppress cyclin D1, which promotes G1 phase progression. nih.gov
| Compound/Extract | Malignant Cell Line | Effect on Cell Cycle | Molecular Mechanism |
|---|---|---|---|
| Lycopene | MCF-7, SK-BR-3, MDA-MB-468 (Breast Cancer) | G0/G1 phase arrest. nih.gov | Suppression of cyclin D1 and upregulation of p21. nih.gov |
| Turmimax® (Curcuma longa extract) | HeLa (Cervical Cancer) | G0/G1 and S phase arrest. scielo.br | Data suggests induction of apoptosis in a dose-dependent manner. scielo.br |
| Punica granatum L. peel extract | MCF-7 (Breast Cancer) | Cell cycle arrest at G1 and G2 phases. waocp.org | Stimulation of p21 expression. waocp.org |
Mechanisms of Apoptosis Induction by this compound in Cancer Cell Models
Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. frontiersin.org A hallmark of many cancers is the evasion of apoptosis, which contributes to tumor growth and resistance to therapy. nih.gov Therefore, inducing apoptosis in cancer cells is a key strategy for anticancer treatments. nih.govnih.gov
Natural compounds can trigger apoptosis through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.gov The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which activates caspase-9. mdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.govmdpi.com
The regulation of apoptosis involves a balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). mdpi.commdpi.com Many natural compounds induce apoptosis by shifting this balance in favor of cell death, for example, by upregulating Bax and downregulating Bcl-2. mdpi.commdpi.com The tumor suppressor protein p53 also plays a crucial role in apoptosis, often by transactivating pro-apoptotic genes. nih.govwaocp.orgmdpi.com
| Compound/Extract | Cancer Cell Model | Apoptotic Mechanism |
|---|---|---|
| Betulonic acid (BTA) and 3-oxours-12-en-28-oic acid (OEA) | MGC-803 (Gastric Cancer) | Induction of the mitochondrial pathway, involving p53, Bax, caspase-9, and caspase-3. nih.gov |
| Lycopene | MDA-MB-468 (Triple-negative Breast Cancer) | Upregulation of pro-apoptotic Bax without affecting anti-apoptotic Bcl-xL. nih.gov |
| Gelidium latifolium extract (GLE) | B16-F10 (Melanoma) | Increased expression of p53, Bax, and Bak; decreased expression of Bcl-2, indicating an intrinsic pathway. mdpi.com |
| Punica granatum L. peel extract | MCF-7 (Breast Cancer) | p53-dependent, caspase-8 pathway, and caspase-3-independent mechanisms. waocp.org |
Autophagy Modulation by this compound in Cellular Contexts
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. academicjournals.orgresearchgate.net This process involves the sequestration of cytoplasmic materials within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. youtube.com Autophagy can be initiated by various cellular stressors, including nutrient starvation, and is regulated by complex signaling pathways, often involving the mTOR kinase. youtube.com In certain contexts, autophagy can act as a pro-survival mechanism for cells, while in others, it can lead to cell death. ksri.kr
Scientific literature from the conducted searches does not currently provide specific studies on the direct modulation of autophagy by this compound. While plant-derived compounds are an active area of research for autophagy modulation, specific data detailing the effects of this compound on autophagic processes in cellular contexts are not available. researchgate.netresearchgate.net
Anti-inflammatory Modulatory Capacities of this compound
Inflammation is a protective response of the immune system to harmful stimuli, such as pathogens or damaged cells. mdpi.com Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS), produce a variety of pro-inflammatory mediators. ksri.krnih.gov Chronic or excessive inflammation, however, is linked to numerous diseases. academicjournals.org
Inhibition of Pro-inflammatory Mediators by this compound in Macrophages
During an inflammatory response, activated macrophages produce several key pro-inflammatory mediators. These include nitric oxide (NO), synthesized by inducible nitric oxide synthase (iNOS), and prostaglandin (B15479496) E2 (PGE2), produced via the action of cyclooxygenase-2 (COX-2). ksri.krmdpi.com Additionally, macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govmdpi.com These molecules play a central role in the pathogenesis of both acute and chronic inflammatory conditions. nih.gov The inhibition of these mediators is a primary target for anti-inflammatory therapies. academicjournals.orgnih.gov
While extracts from longan seed have been reported to possess anti-inflammatory properties, specific research detailing the quantitative inhibition of pro-inflammatory mediators like NO, PGE2, TNF-α, or IL-6 in macrophages directly by this compound is not available in the searched scientific literature. researchgate.net Therefore, a data table on this specific topic cannot be generated.
Modulation of Signaling Pathways (e.g., NF-κB, AP-1) by this compound in Inflammatory Responses
The expression of most pro-inflammatory genes is controlled by key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govplos.org
The NF-κB pathway is a central regulator of inflammation. nih.gov In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. wikipedia.orgnih.gov Inflammatory stimuli, like LPS, trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. wikipedia.orgmdpi.com This frees NF-κB to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory mediators, including iNOS, COX-2, and various cytokines. nih.gov
The AP-1 pathway is another critical regulator of gene expression in response to stimuli like cytokines and stress. wikipedia.orgfrontiersin.org AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families. frontiersin.org Its activity is largely regulated by the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the JNK and p38 pathways, which phosphorylate AP-1 components to enhance their transcriptional activity. frontiersin.orgnih.gov
Many natural compounds exert their anti-inflammatory effects by inhibiting these signaling pathways. nih.govsigmaaldrich.com However, based on the conducted searches, there are no specific studies available that demonstrate the direct modulation of NF-κB or AP-1 signaling pathways by this compound.
Antioxidant Properties and Radical Scavenging Mechanisms of this compound
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidant defenses. nih.gov This can lead to cellular damage and is implicated in various diseases. medwinpublishers.com Antioxidants mitigate this damage by neutralizing free radicals. nih.gov
In Vitro Evaluation of this compound's Antioxidant Potential
The antioxidant potential of compounds is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are frequently used. nih.govresearchgate.net In these spectrophotometric tests, an antioxidant compound reduces the stable radical (DPPH or ABTS), causing a color change that can be quantified to determine scavenging activity, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). nih.govmdpi.com
Specific quantitative data from in vitro antioxidant assays such as DPPH or ABTS for this compound are not detailed in the available search results. Consequently, a data table of its antioxidant potential cannot be compiled.
Cellular Antioxidant Defense System Interactions with this compound
Cells possess an endogenous antioxidant defense system composed of both enzymes and non-enzymatic molecules. nih.gov Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPx), which neutralize hydrogen peroxide into harmless water. nih.govmdpi.com Non-enzymatic antioxidants include glutathione (GSH). xiahepublishing.com Some exogenous compounds can bolster cellular defenses by upregulating the expression or activity of these enzymes. mdpi.comxiahepublishing.com
There is currently no information available from the conducted searches describing the specific interactions of this compound with the cellular antioxidant defense systems, such as its effect on the activity or expression of enzymes like SOD, CAT, or GPx.
Metal Chelating Abilities and Reactive Oxygen Species Neutralization by this compound
The antioxidant capacity of a compound can be exerted through various mechanisms, including the chelation of pro-oxidant metal ions and the direct neutralization of reactive oxygen species (ROS). frontiersin.org Metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive species like the hydroxyl radical via Fenton and Haber-Weiss reactions. mdpi.com Metal chelating agents can prevent this by forming stable complexes with the metal ions, thereby reducing their catalytic activity and are considered secondary antioxidants. mdpi.com ROS, such as the superoxide anion radical (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (HO•), are by-products of aerobic metabolism that can cause oxidative damage to lipids, proteins, and nucleic acids if their levels exceed the cell's antioxidant capacity. mdpi.comnih.gov Direct scavengers can neutralize these reactive species by donating an electron or hydrogen atom. frontiersin.org
While extracts from the longan fruit (Dimocarpus longan Lour.), a natural source of this compound, have been reported to contain polyphenols and other compounds that exhibit metal chelating and free radical-scavenging activities, specific studies isolating and quantifying the metal chelating abilities and direct ROS neutralization capacity of the pure compound this compound are not extensively detailed in the current scientific literature. The antioxidant activities reported for longan extracts are often attributed to their rich content of polyphenolic compounds like gallic acid, corilagin, and ellagic acid, which are known for these properties. nih.gov Therefore, the specific contribution of this compound to these particular antioxidant mechanisms remains an area for further investigation.
Enzyme Inhibitory Activities of this compound
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. mdpi.com By selectively blocking the activity of specific enzymes, it is possible to modulate metabolic pathways involved in various diseases.
Inhibitors of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, are a therapeutic approach for managing postprandial hyperglycemia, a key factor in type 2 diabetes. nih.gov These inhibitors delay the digestion of carbohydrates, leading to a slower and lower rise in blood glucose levels after meals. nih.gov
Studies on extracts from eight varieties of longan (Dimocarpus longan Lour.) pulp have demonstrated significant inhibitory activities against α-amylase and α-glucosidase. nih.gov For instance, the Fuwan8 and Dongliang varieties showed high inhibition percentages against both enzymes. nih.gov This inhibitory action is largely attributed to the presence of various polyphenols within the extracts, which are known to possess α-glucosidase inhibitory properties. nih.gov
However, while this compound is a known constituent of longan seeds, specific in vitro assays focusing on the inhibitory activity of the isolated this compound compound against α-glucosidase or other specific enzymes are not prominently featured in the reviewed literature. The reported enzyme inhibition is associated with the broader mixture of compounds present in the fruit's extracts. nih.govnih.gov
Understanding the kinetics of how an inhibitor binds to its target enzyme is crucial for drug development. nih.gov This includes determining parameters such as the inhibition constant (Kᵢ), which reflects the inhibitor's affinity for the enzyme, and the association (kₒₙ) and dissociation (kₒff) rate constants, which describe the speed of binding and release. basicmedicalkey.com These kinetic parameters provide a more detailed picture of the inhibitor's mechanism and duration of action than simple IC₅₀ values. nih.govfrontiersin.org
Despite the importance of such data, detailed studies characterizing the binding and inhibitory kinetics of this compound with any specific enzyme target are not available in the examined scientific literature. Research in this area would be necessary to elucidate the precise mechanism of action, reversibility, and binding dynamics should this compound be identified as an inhibitor of a particular enzyme.
Structure-Activity Relationship (SAR) Studies of this compound and Derivatives
Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orggardp.org By systematically modifying a lead compound's structure and evaluating the biological potency of the resulting derivatives, researchers can identify the key structural features required for its activity. wikipedia.org
This compound is a pyrrole-lactone alkaloid that has been identified as a promoter of neurogenesis. nih.gov SAR studies have focused on its potential as a neurotrophic agent. The core structure of this compound consists of a pyrrole (B145914) ring attached to a lactone moiety.
Research involving the synthesis of this compound analogues has provided insight into the critical structural components for its neurotrophic activity. nih.gov For some related lactone-containing natural products, it has been shown that a simplified α,β-unsaturated δ-lactone ring, even with a truncated side chain, can retain significant biological activity, suggesting this moiety is a critical pharmacophore. researchgate.net In the case of this compound analogues, the pyrrole-lactone core appears to be a foundational element for its observed bioactivities. nih.govnih.gov The synthesis of various derivatives has allowed for the exploration of how different functional groups attached to this core influence its neurotrophic effects. nih.gov
The modification of a lead compound's structure can have a profound impact on its biological potency and selectivity. wikipedia.org In the context of this compound, a study focused on synthesizing a series of analogues to investigate their structure-activity relationships concerning neurotrophic activity. nih.gov
The synthesis involved creating variations of the this compound structure through methods like Friedel-Crafts acylation, Sonogashira coupling, and 1,3-dipolar cycloaddition reactions. nih.gov The resulting analogues were then tested in Neuro2a cells to assess their neurogenic and neurotrophic potential. Among the synthesized derivatives, one compound, designated as Compound 6 , was identified as having the most potent neurotrophic activity. nih.gov This enhanced potency, evidenced by neurite outgrowth assays and real-time PCR for neurotrophic markers, highlights how specific chemical modifications to the parent this compound structure can significantly augment its biological power. nih.gov The superior performance of Compound 6 suggests it could serve as a more effective template for the future development of highly active neurotrophic molecules. nih.gov
The table below summarizes the findings from the SAR study on this compound analogues, demonstrating the impact of structural modifications on neurotrophic activity.
| Compound/Derivative | Modification from Parent Structure | Reported Biological Potency (Neurotrophic Activity) | Reference |
| This compound | Parent Compound | Baseline neurotrophic activity | nih.gov |
| Analogue Series | Various modifications via acylation, coupling, and cycloaddition | Varied neurotrophic activity across the series | nih.gov |
| Compound 6 | Specific synthesized analogue (structure detailed in study) | Most potent neurotrophic activity among all tested analogues | nih.gov |
This SAR study underscores the potential to enhance the therapeutic properties of this compound through targeted chemical synthesis, improving both potency and potentially the selectivity for its biological targets.
Analytical Methodologies for Longanlactone Detection and Quantification
Qualitative and Quantitative Analysis of Longanlactone in Biological and Botanical Matrices
The analysis of this compound requires robust methods that can handle complex matrices, such as plant extracts or biological tissues, where numerous other compounds are present.
Chromatography coupled with mass spectrometry stands as a cornerstone for the quantification of phytochemicals like this compound due to its high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and semi-volatile compounds. thermofisher.com For the analysis of a lactone like this compound, which may require derivatization to increase its volatility and thermal stability, GC-MS offers excellent separation and identification capabilities. thermofisher.com In a typical workflow, the sample extract is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for both qualitative identification based on the fragmentation pattern and quantitative analysis by measuring the ion abundance. thermofisher.comlibretexts.org The amount of analyte is determined by comparing the peak area to that of a calibration curve generated from standards. libretexts.org
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for analyzing a wide range of compounds, especially those that are non-volatile or thermally unstable, making it well-suited for many natural products. rsc.orgnih.gov This method separates compounds in a liquid phase before they enter the mass spectrometer. rsc.org Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity by selecting a specific parent ion (precursor ion) for fragmentation, and then detecting a specific fragment ion (product ion). technologynetworks.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for highly accurate quantification of trace amounts of a compound in complex biological samples like plasma or tissue homogenates. technologynetworks.comcreative-proteomics.com The use of a stable, isotopically-labeled internal standard is often preferred to ensure the highest accuracy. unc.edu
Table 1: Illustrative Comparison of Chromatographic Techniques for this compound Analysis This table presents a generalized comparison and not specific experimental data for this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Principle | Separates volatile/semi-volatile compounds in gas phase followed by mass detection. thermofisher.com | Separates compounds in liquid phase followed by two stages of mass analysis. rsc.org |
| Sample Volatility | Requires volatile or derivatized compounds. | Suitable for non-volatile and thermally labile compounds. |
| Selectivity | High, based on retention time and mass spectrum. libretexts.org | Very high, due to precursor/product ion monitoring (MRM). creative-proteomics.com |
| Sensitivity | Good to high, depending on the instrument and mode (Scan vs. SIM). thermofisher.com | Very high, ideal for trace-level quantification. rsc.org |
| Primary Application | Analysis of volatile profiles, fatty acids, steroids. thermofisher.com | Analysis of drugs, metabolites, peptides, and phytochemicals in complex matrices. nih.gov |
Spectroscopic methods offer simpler, cost-effective alternatives for detection and quantification, though they may lack the specificity of mass spectrometry-based techniques. science.gov
Spectrophotometric Methods: These methods are based on the principle that molecules absorb light at specific wavelengths. scirp.org For a compound like this compound that may lack a strong chromophore, direct UV-Vis spectrophotometry might have limited sensitivity. However, derivatization reactions can be employed to produce a colored product whose absorbance is proportional to the concentration of the analyte. scirp.org For instance, certain reagents can react with the lactone functional group under specific conditions to yield a chromogenic compound that can be measured. science.gov
Spectrofluorimetric Methods: These techniques are generally more sensitive and selective than spectrophotometry. nih.gov They measure the fluorescence emitted by a compound after it absorbs light. researchgate.net If this compound is not naturally fluorescent, it can be reacted with a fluorogenic reagent (a substance that is non-fluorescent but becomes fluorescent upon reaction with the analyte) to create a highly fluorescent derivative. researchgate.net An alternative approach involves indirect measurement, where the analyte quenches the fluorescence of a standard fluorescent reagent, with the decrease in fluorescence intensity being proportional to the analyte's concentration. scirp.org
Metabolomic Profiling of this compound and Its Biotransformation Products in In Vivo Models
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov When a compound like this compound is introduced into an in vivo model (e.g., in rats), it undergoes various metabolic reactions, leading to the formation of biotransformation products. nih.gov
Untargeted metabolomic profiling, typically using high-resolution LC-MS/MS, is employed to obtain a comprehensive snapshot of all detectable metabolites in a biological sample. mdpi.commdpi.com By comparing the metabolic profiles of treated versus control groups, researchers can identify new metabolites derived from this compound. mdpi.com This involves searching the acquired data for mass signals corresponding to predicted metabolic transformations such as oxidation, reduction, hydrolysis (opening of the lactone ring), and conjugation (e.g., with glucuronic acid or sulfate). nih.gov This approach provides crucial insights into the metabolic fate of the compound, helping to understand its mechanism of action and clearance from the body. nih.gov For instance, a study on arctigenin, another lactone-containing compound, used an LC-MS-based strategy to successfully identify 105 metabolites in vivo and in vitro. nih.gov
Method Validation Parameters for this compound Analysis (e.g., Limit of Detection, Limit of Quantification, Accuracy, Precision, Robustness)
To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comresearchgate.netcubiclaboratories.com Key validation parameters include:
Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities or matrix components. researchgate.net
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. rsc.org
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. researchgate.net
Table 2: Key Method Validation Parameters According to ICH Q2(R1) Guidelines This table provides general definitions and typical acceptance criteria.
| Parameter | Definition | Typical Acceptance Criteria Example |
|---|---|---|
| Accuracy | Closeness of agreement between the measured value and the accepted true value. researchgate.net | Recovery of 98-102% |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. mdpi.com | Relative Standard Deviation (RSD) ≤ 2% |
| Linearity (Correlation Coefficient) | Proportionality of measured value to the concentration. mdpi.com | R² ≥ 0.999 |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. rsc.org | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified with accuracy and precision. rsc.org | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Capacity to remain unaffected by small variations in method parameters. researchgate.net | No significant change in results with varied conditions. |
Standardization Protocols for this compound-Containing Extracts
Standardization of botanical extracts is crucial to ensure consistency, quality, and efficacy across different batches. nih.gov The process involves controlling the raw material and the manufacturing process to produce a reproducible product. nih.gov
For an extract containing this compound, standardization would first involve the careful selection and identification of the plant source material. The extraction process itself must be standardized, defining parameters such as the solvent used (e.g., ethanol, water, or a specific mixture), temperature, extraction time, and the ratio of plant material to solvent. mdpi.comunido.org
A key part of standardization is quantifying one or more active or marker compounds. nih.gov In this case, a validated analytical method, such as HPLC or LC-MS/MS, would be used to measure the concentration of this compound in the final extract. mdpi.comjetir.org The final product specification would include an acceptable range for the this compound content (e.g., NLT 2.0% this compound). This ensures that each batch of the extract delivers a consistent amount of the key phytochemical. nih.gov
Future Research Directions and Translational Perspectives for Longanlactone
Identification of Novel Biological Targets and Signaling Pathways of Longanlactone
Initial studies have identified this compound as a promising neurotrophic agent. medchemexpress.com Future research will need to delve deeper into the precise molecular mechanisms underpinning this activity. A primary focus is the comprehensive identification of its biological targets and the intricate signaling pathways it modulates.
It has been demonstrated that this compound increases the gene expression of Brain-Derived Neurotrophic Factor (BDNF) in neuro2a cells. medchemexpress.com BDNF is a critical protein in the neurotrophin family that plays a vital role in neuronal survival, growth, and differentiation. The upregulation of BDNF suggests that this compound's neurotrophic effects are, at least in part, mediated through the activation of signaling cascades associated with this neurotrophin.
Further investigation is warranted to explore the downstream effects of this compound-induced BDNF expression. This includes examining the activation of key signaling pathways such as the TrkB receptor pathway, and the subsequent activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neuronal function. Unraveling these pathways will provide a more complete picture of this compound's mechanism of action and may reveal novel therapeutic targets for neurological disorders.
Development of Advanced Delivery Systems for this compound (e.g., Nanotechnology-based Approaches)
A significant hurdle in the clinical translation of many natural products is their suboptimal pharmacokinetic properties, such as poor solubility and limited bioavailability. To overcome these challenges, the development of advanced delivery systems for this compound is a critical area of future research. Nanotechnology-based approaches, in particular, offer promising solutions.
Liposomal Formulations: Liposomes, which are vesicular structures composed of lipid bilayers, have been successfully used to encapsulate both hydrophilic and hydrophobic compounds, improving their stability and delivery. nih.govmdpi.com The development of liposomal formulations for this compound could enhance its solubility and protect it from degradation in the physiological environment, thereby increasing its bioavailability. nih.govnih.govresearchgate.net
Polymeric Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), represent another viable strategy. azonano.comsemanticscholar.orgnih.gov These nanoparticles can encapsulate this compound and provide controlled, sustained release, which could be particularly beneficial for chronic neurological conditions. semanticscholar.org The surface of these nanoparticles can also be functionalized with specific ligands to target them to the brain, potentially enhancing their therapeutic efficacy while minimizing systemic side effects. azonano.com
Research in this area should focus on the design, characterization, and in vitro/in vivo evaluation of these nanotechnology-based delivery systems for this compound.
Chemoinformatic and Computational Modeling Approaches for this compound Research
Chemoinformatic and computational modeling techniques are powerful tools that can accelerate natural product-based drug discovery and development. nih.gov Applying these approaches to this compound research can provide valuable insights into its structure-activity relationships (SAR) and potential biological targets.
Molecular Docking: Molecular docking studies can be employed to predict the binding affinity and interaction patterns of this compound with various protein targets. nih.govscispace.comfrontiersin.orgmdpi.com This can help in identifying novel biological targets and understanding the molecular basis of its neurotrophic activity. For instance, docking simulations could explore the interaction of this compound with the TrkB receptor or other proteins involved in neuronal signaling.
Quantitative Structure-Activity Relationship (QSAR): The synthesis and biological evaluation of this compound analogues have already been initiated to investigate SAR. nih.gov Chemoinformatic tools can be used to build QSAR models that correlate the structural features of these analogues with their neurotrophic activity. nih.gov Such models can guide the rational design of more potent and selective this compound derivatives.
A study analyzing the bioactive compounds from the Dimocarpus longan plant using machine learning algorithms has already demonstrated the feasibility of applying computational methods to compounds from this natural source. researchgate.net Expanding these computational studies specifically to this compound will be a crucial step in its further development.
Sustainable Sourcing and Production Technologies for this compound
The long-term viability of any natural product-based therapeutic depends on the sustainable and economically feasible production of the active compound. For this compound, this involves exploring both its natural sourcing and biotechnological production methods.
Sustainable Sourcing: this compound is naturally found in the seeds of Dimocarpus longan. mdpi.com While these seeds are currently a byproduct of the fruit industry, reliance on a single natural source can be precarious. Research into sustainable agricultural practices for the longan tree and efficient, green extraction methods for this compound from the seeds is necessary to ensure a stable and environmentally friendly supply chain.
Q & A
Q. What spectroscopic methods are essential for confirming the structural identity of Longanlactone?
Methodological Answer: Structural elucidation of this compound requires a combination of 1D and 2D NMR spectroscopy (e.g., H, C, HMBC, NOESY) to resolve stereochemistry and connectivity. For example, H NMR signals at 5.88 ppm (br s) and 4.69 ppm (m) correlate with lactone carbonyl (171.8 ppm) and oxygenated methine groups (74.3 ppm), respectively . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular formula and functional groups.
Q. How can researchers optimize the extraction of this compound from Dimocarpus longan seeds?
Methodological Answer: Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) guided by polarity differences. Monitor yields via thin-layer chromatography (TLC) or HPLC-UV with reference standards. For bioactive fractions, employ bioassay-guided fractionation (e.g., antioxidant assays) to prioritize high-activity isolates .
Q. What experimental controls are critical for assessing this compound’s bioactivity in vitro?
Methodological Answer: Include vehicle controls (e.g., DMSO at <0.1% v/v) to rule out solvent interference. Use positive controls (e.g., ascorbic acid for antioxidant assays) and negative controls (untreated cells/media) to validate assay sensitivity. Replicate experiments across biological triplicates to ensure statistical robustness (p < 0.05) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Methodological Answer: Conduct meta-analysis to identify variability sources (e.g., extraction protocols, cell lines, assay conditions). Validate findings using standardized reference materials and orthogonal assays (e.g., ROS scavenging vs. mitochondrial membrane potential assays). Statistical tools like Bland-Altman plots or Cohen’s kappa quantify inter-study agreement .
Q. What computational approaches predict this compound’s molecular targets and mechanism of action?
Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) against target libraries (e.g., PDB, ChEMBL) to prioritize binding partners. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Network pharmacology models (Cytoscape) integrate multi-omics data to map signaling pathways .
Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity?
Methodological Answer: Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to capture EC/IC. Apply Hill slope models (GraphPad Prism) for sigmoidal curve fitting. Include time-course assays to distinguish acute vs. chronic toxicity. Confirm mechanisms via flow cytometry (apoptosis/necrosis markers) and Western blotting (caspase-3, PARP cleavage) .
Q. What strategies ensure reproducibility in this compound’s pharmacokinetic studies?
Methodological Answer: Standardize in vivo protocols (e.g., oral gavage doses, blood sampling intervals). Use LC-MS/MS with isotope-labeled internal standards (e.g., C-Longanlactone) for quantification. Report ADME parameters (AUC, C, t) following FDA bioanalytical guidelines .
Data Analysis & Reporting Guidelines
Q. How should conflicting NMR data for this compound’s stereochemistry be addressed?
Methodological Answer: Reanalyze samples using cryoprobe-enhanced NMR to improve signal-to-noise ratios. Compare NOESY/ROESY correlations with synthetic stereoisomers. Publish raw FID files and processing parameters (e.g., apodization, baseline correction) in supplementary materials for peer validation .
Q. What statistical methods are appropriate for interpreting heterogeneous bioassay results?
Methodological Answer: Apply mixed-effects models (R/lme4) to account for batch variability. Use principal component analysis (PCA) to reduce dimensionality in multi-parametric datasets. Report confidence intervals and effect sizes instead of p-values alone to avoid misinterpretation .
Q. How can researchers contextualize this compound’s bioactivity within existing literature?
Methodological Answer: Perform systematic reviews (PRISMA guidelines) to synthesize evidence. Use SwissTargetPrediction or STITCH databases to compare target profiles with known lactones. Highlight structure-activity relationships (SAR) and phylogenetic conservation of bioactivity across plant species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
